molecular formula C8H9BrO B1283882 4-Bromo-2,5-dimethylphenol CAS No. 85223-93-4

4-Bromo-2,5-dimethylphenol

Cat. No.: B1283882
CAS No.: 85223-93-4
M. Wt: 201.06 g/mol
InChI Key: LZKYUWXZSBYMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Mechanisms

4-Bromo-2,5-dimethylphenol is involved in various chemical reactions. For instance, it participates in electrophilic substitution reactions with rearrangement. Brittain et al. (1982) investigated the bromination of 2,4-dimethylphenol, which initially yields 6-bromo-2,4-dimethylphenol. This compound can further undergo multiple bromination pathways, leading to products like 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone and 6-bromo-4-bromomethyl-2-methylphenol (Brittain, Mare, Newman, & Chin, 1982).

Fluorination Studies

Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride. This study highlights the reactivity of this compound derivatives under specific conditions, yielding various fluorinated products, which are crucial for understanding the compound's chemical behavior (Koudstaal & Olieman, 2010).

Micellar Binding Studies

Senz and Gsponer (1994) studied the interaction of 4-bromo-2,6-dimethylphenol with cetyltrimethylammonium chloride micelles. This research is significant for understanding the binding behavior of phenolic compounds, including this compound derivatives, in different chemical environments (Senz & Gsponer, 1994).

Polymerization Applications

Wang and Percec (1991) described the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide), indicating the potential application of this compound in polymer chemistry (Wang & Percec, 1991).

Structural Characterization

Research by Niestroj, Bruhn, and Maier (1998) on the synthesis and structural characterization of 5-bromo-2,3-dimethylphenol, a derivative of this compound, provides valuable insights into the structural aspects of these compounds. This information is crucial for understanding the physical and chemical properties of related compounds (Niestroj, Bruhn, & Maier, 1998).

Safety and Hazards

4-Bromo-2,5-dimethylphenol may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

Future Directions

As of now, there is limited information available on the future directions of 4-Bromo-2,5-dimethylphenol. More research is needed to fully understand its properties and potential applications .

Properties

IUPAC Name

4-bromo-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKYUWXZSBYMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553562
Record name 4-Bromo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85223-93-4
Record name 4-Bromo-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-dimethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2,5-dimethyl phenol (5.0 g, 40.9 mmol) in H2O (150 mL), at room temperature was added tetrabutylammonium tribromide (19.9 g, 41.39 mmol) in CHCl3 (150 mL). The reaction mixture was stirred for 2 h at rt, the organic layer was separated and dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel eluting with hexane-ethyl acetate (1:5) to afford 2,5-dimethyl-4-bromophenol as a brown solid (6.2 g, 76%); 1H NMR (300 MHz, DMSO-d6): δ 9.47 (s, 1 H), 7.24 (s, 1 H), 6.74 (s, 1 H), 2.21 (s, 3 H), 2.07 (s, 3 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=hexanes-ethyl acetate (9:1); Rf=0.52.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,5-dimethylphenol
Reactant of Route 2
4-Bromo-2,5-dimethylphenol
Reactant of Route 3
4-Bromo-2,5-dimethylphenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-dimethylphenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-dimethylphenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.